molecular formula C3H6N3O2- B1258987 Carbamimidamidoacetate

Carbamimidamidoacetate

Cat. No.: B1258987
M. Wt: 116.1 g/mol
InChI Key: BPMFZUMJYQTVII-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Carbamimidamidoacetate is a chemical compound characterized by a carbamimidamide group (NH-C(=NH)-NH2) attached to an acetate backbone.

Properties

Molecular Formula

C3H6N3O2-

Molecular Weight

116.1 g/mol

IUPAC Name

2-(diaminomethylideneamino)acetate

InChI

InChI=1S/C3H7N3O2/c4-3(5)6-1-2(7)8/h1H2,(H,7,8)(H4,4,5,6)/p-1

InChI Key

BPMFZUMJYQTVII-UHFFFAOYSA-M

SMILES

C(C(=O)[O-])N=C(N)N

Canonical SMILES

C(C(=O)[O-])N=C(N)N

Origin of Product

United States

Comparison with Similar Compounds

Key Insights :

  • The carbamimidamide group in Carbamimidamidoacetate contrasts with the nitro group in Ranitidine nitroacetamide, which may alter electrophilic reactivity and metabolic pathways .

Physicochemical Properties

Hypothetical comparisons based on structural analogs:

Property Carbamimidamidoacetate (Predicted) Sodium Cocoamphoacetate Ranitidine Nitroacetamide
Solubility High in polar solvents High (amphoteric nature) Moderate (lipophilic nitro)
pKa ~8.5 (amidine group) ~4–6 (carboxylate) ~7–9 (amine/nitro)
Stability Sensitive to hydrolysis Stable at neutral pH Photodegradable (nitro group)

Discussion :

  • Carbamimidamidoacetate’s amidine group likely increases basicity compared to Sodium cocoamphoacetate’s carboxylate, affecting solubility and ionic interactions .
  • Its hydrolytic instability may limit shelf life, unlike Ranitidine derivatives stabilized by aromatic rings .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Carbamimidamidoacetate
Reactant of Route 2
Carbamimidamidoacetate

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